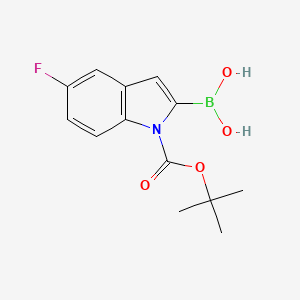

1-Boc-5-fluoroindole-2-boronic acid

CAS No.: 352359-23-0

Cat. No.: VC2005201

Molecular Formula: C13H15BFNO4

Molecular Weight: 279.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352359-23-0 |

|---|---|

| Molecular Formula | C13H15BFNO4 |

| Molecular Weight | 279.07 g/mol |

| IUPAC Name | [5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

| Standard InChI Key | TZHYEXHDCFQZGG-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

1-Boc-5-fluoroindole-2-boronic acid is identified by the CAS number 352359-23-0 and possesses the molecular formula C₁₃H₁₅BFNO₄, with a molecular weight of 279.07 g/mol . The compound features an indole core with three key modifications: a boronic acid group at the 2-position, a fluorine atom at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . The Boc group serves as a protecting group for the indole nitrogen, which can be selectively removed under acidic conditions when required in synthetic sequences.

Physical Properties

The compound exists as a solid with characteristic physical properties that are important for its handling, storage, and application in chemical synthesis. Table 1 summarizes the key physical properties of 1-Boc-5-fluoroindole-2-boronic acid.

These physical properties are crucial for researchers when planning reactions and determining appropriate conditions for utilizing this boronic acid in synthetic applications.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial catalogs, which facilitates cross-referencing across different research domains. The primary identifiers and alternative names are presented in Table 2.

| Identifier | Value |

|---|---|

| CAS Number | 352359-23-0 |

| MDL Number | MFCD04114581 |

| IUPAC Name | [5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

| Common Synonyms | N-(Boc)-5-fluoroindole-2-boronic acid; 1-BOC-5-FLUORO-2-INDOLEBORONIC ACID; 1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-ylboronic acid |

| InChI Key | TZHYEXHDCFQZGG-UHFFFAOYSA-N |

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 1-Boc-5-fluoroindole-2-boronic acid typically involves a multi-step process starting from 5-fluoroindole. The synthetic pathway generally follows these key steps:

-

Protection of the indole nitrogen using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the N-Boc protected 5-fluoroindole.

-

Formation of the boronic acid functionality through lithiation at the 2-position using a strong base like n-butyllithium, followed by treatment with a boron source such as trimethyl borate or triisopropyl borate .

-

Hydrolysis of the resulting boronate ester to yield the boronic acid.

Chemical Reactivity and Reactions

Suzuki-Miyaura Cross-Coupling

The primary utility of 1-Boc-5-fluoroindole-2-boronic acid lies in its application in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds between the indole core and various aryl or heteroaryl halides . This reaction typically proceeds in the presence of a palladium catalyst and a base, allowing for the construction of complex molecular architectures that would be challenging to synthesize through alternative routes.

The general reaction scheme can be represented as:

1-Boc-5-fluoroindole-2-boronic acid + R-X → 1-Boc-5-fluoro-2-R-indole + HX + B(OH)₃

Where R-X represents an aryl or heteroaryl halide, and the reaction is catalyzed by a palladium complex in the presence of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ .

Halodeboronation Reactions

Another significant reaction of boronic acids, including 1-Boc-5-fluoroindole-2-boronic acid, is halodeboronation, which involves the replacement of the boronic acid group with a halogen . This transformation provides a valuable method for introducing halogens at specific positions of the indole ring, which can be further functionalized in subsequent reactions.

The halodeboronation reaction typically proceeds via a boronate-driven ipso-substitution pathway and can be catalyzed by copper or simply promoted by a base . The reaction mechanism involves the formation of a boronate intermediate, followed by nucleophilic attack by a halide ion, resulting in the replacement of the boronic acid group.

Other Important Transformations

1-Boc-5-fluoroindole-2-boronic acid can participate in various other chemical transformations, including:

-

Oxidation of the boronic acid group to form the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

-

Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds.

-

Petasis reactions with amines and aldehydes to generate complex amino alcohols.

-

Nucleophilic substitution of the fluorine atom when subjected to strong nucleophiles, allowing for further functionalization of the indole core.

These diverse reaction pathways expand the synthetic utility of 1-Boc-5-fluoroindole-2-boronic acid beyond simple cross-coupling chemistry.

Applications in Research and Industry

Pharmaceutical Development

1-Boc-5-fluoroindole-2-boronic acid serves as a valuable building block in medicinal chemistry and pharmaceutical research . The indole scaffold is a privileged structure found in numerous bioactive compounds and approved drugs, and the ability to selectively functionalize this core at the 2-position through Suzuki coupling enables the rapid generation of diverse compound libraries for drug discovery efforts.

The fluorine atom at the 5-position enhances metabolic stability and can modulate the lipophilicity and pKa of the resulting compounds, potentially improving their pharmacokinetic profiles . Additionally, the presence of fluorine can impact binding interactions with biological targets, potentially enhancing potency or selectivity.

Biological Imaging

Fluorinated indole derivatives synthesized using 1-Boc-5-fluoroindole-2-boronic acid have been explored for applications in biological imaging due to their fluorescent properties . These compounds can serve as fluorescent probes for visualizing cellular processes and structures, aiding in diagnostic applications and fundamental biological research.

The strategic incorporation of additional functionality through cross-coupling reactions can tailor the spectroscopic properties and biological targeting of these fluorescent probes.

Materials Science

Indole derivatives prepared from 1-Boc-5-fluoroindole-2-boronic acid have found applications in materials science, particularly in the development of advanced polymers and functional materials . The indole core can contribute to electronic and optical properties of materials, while the fluorine substitution can enhance stability and modify the physical characteristics of the resulting materials.

Antibacterial and Antiviral Research

Research has indicated that boronic acid derivatives, including those based on the indole scaffold, may possess antibacterial and antiviral properties. Compounds synthesized using 1-Boc-5-fluoroindole-2-boronic acid as a precursor have been investigated for their potential to inhibit essential bacterial enzymes or interfere with viral replication mechanisms.

| Safety Parameter | Classification | References |

|---|---|---|

| Hazard Code | Irritant, Refrigerate | |

| Hazard Symbols | Xi - Irritant | |

| Storage Requirements | Inert atmosphere, below -20°C |

Current Research and Future Directions

Ongoing research involving 1-Boc-5-fluoroindole-2-boronic acid focuses on several emerging areas:

-

Development of more efficient and sustainable synthetic methodologies for preparing boronic acid derivatives under milder conditions and with reduced environmental impact.

-

Exploration of novel catalytic systems for Suzuki-Miyaura cross-coupling reactions that enable broader substrate scope and improved functional group tolerance.

-

Investigation of the biological activities of compounds synthesized using this boronic acid, particularly in the context of targeted cancer therapies and antimicrobial agents.

-

Application in bioconjugation chemistry, where the boronic acid functionality can be utilized for selective labeling of biomolecules and development of targeted drug delivery systems.

These research directions highlight the continued relevance and utility of 1-Boc-5-fluoroindole-2-boronic acid in modern synthetic chemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume